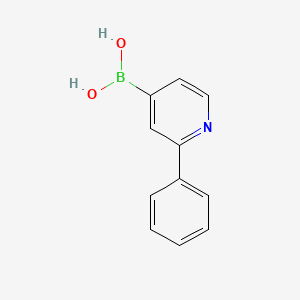
(2-Phenylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a derivative of boronic acid, where the boron atom is bonded to a phenylpyridine moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylpyridin-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the desired boronic acid.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine rings using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Suzuki-Miyaura Coupling: this compound is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation: Boronic acids can undergo oxidation to form boronic esters or boronic anhydrides.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Anhydrides: Formed through oxidation reactions.
Applications De Recherche Scientifique
(2-Phenylpyridin-4-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Phenylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled biaryl product and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the pyridine ring.
Pyridinylboronic Acids: Compounds with boronic acid groups attached to different positions on the pyridine ring.
Uniqueness: (2-Phenylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a phenyl and pyridine ring makes it particularly useful in forming complex biaryl structures through cross-coupling reactions .
Propriétés
Formule moléculaire |
C11H10BNO2 |
|---|---|
Poids moléculaire |
199.02 g/mol |
Nom IUPAC |
(2-phenylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8,14-15H |
Clé InChI |
JXHSQGYGKIBSLV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)


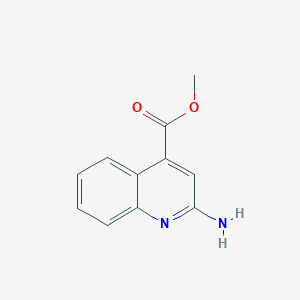
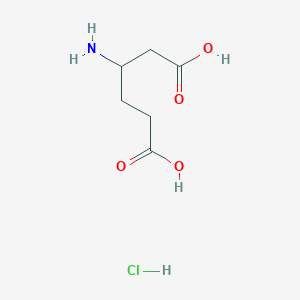


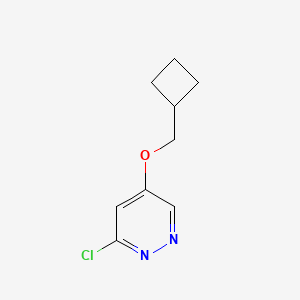


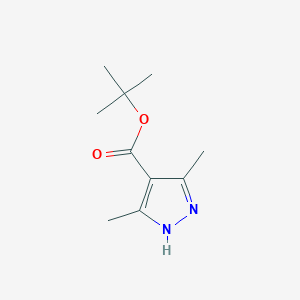
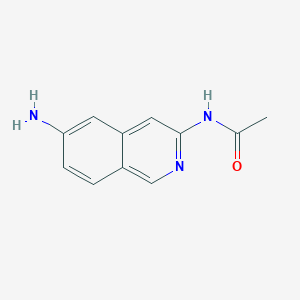
![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)

